2-(7-ethyl-1H-indol-3-yl)ethanol

Catalog No.
S794870
CAS No.
41340-36-7
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7-ethyl-1H-indol-3-yl)ethanol

CAS Number

41340-36-7

Product Name

2-(7-ethyl-1H-indol-3-yl)ethanol

IUPAC Name

2-(7-ethyl-1H-indol-3-yl)ethanol

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3

InChI Key

UVSDNCAZVSQJQA-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C(=CN2)CCO

Synonyms

7-Ethyl-indole-3-ethanol; 2-(7-Ethyl-1H-indol-3-yl)-ethanol; 3-(2-Hydroxyethyl)-7-ethylindole; 7-Ethyl-1H-indole-3-ethanol; 7-Ethyl-3-indoleethanol; Etodolac Impurity H

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)CCO

The exact mass of the compound 2-(7-ethyl-1H-indol-3-yl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(7-ethyl-1H-indol-3-yl)ethanol, also known as 7-ethyltryptophol, is a substituted indole derivative whose primary industrial relevance is its function as a structurally critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. [REFS-1, REFS-2, REFS-3] Its molecular structure incorporates the specific 7-ethyl indole core required for the formation of the pyrano[3,4-b]indole ring system characteristic of Etodolac, making it a pivotal, advanced-stage building block in pharmaceutical manufacturing. [2]

Procuring a generic substitute, such as the parent compound tryptophol, for the synthesis of Etodolac is an inefficient strategy. The 7-ethyl group is not an incidental modification but a mandatory structural component of the final active pharmaceutical ingredient. [1] Starting with unsubstituted tryptophol would necessitate the subsequent introduction of the ethyl group at the 7-position, a process that adds multiple steps, increases the potential for side-product formation, and complicates purification. By providing the required ethyl group pre-installed on the indole ring, 2-(7-ethyl-1H-indol-3-yl)ethanol allows for a more direct and higher-yielding synthetic route, reducing overall process complexity and manufacturing costs. [2]

Precursor Suitability: High-Yield Synthesis from Optimized Fischer-Indole Routes

The manufacturing process of 2-(7-ethyl-1H-indol-3-yl)ethanol is a critical procurement consideration. While historical synthetic approaches report variable and often low yields ranging from 18% to 60%, optimized and scalable Fischer-Indole synthesis methods have been developed that significantly improve process efficiency. [1] An optimized process using N,N-dimethylacetamide (DMAc) and H2O as the solvent system reports a 75% yield of high-quality, pure solid material directly from the reaction without requiring subsequent purification steps. [2]

Evidence DimensionIsolated Yield
Target Compound Data75% (from optimized process)
Comparator Or Baseline18-60% (from older, non-optimized Fischer-Indole synthesis routes)
Quantified DifferenceUp to 57% absolute increase in yield and elimination of a purification stage.
ConditionsTarget: Fischer-Indole synthesis using 2-ethylphenylhydrazine HCl and dihydrofuran in DMAc/H2O. Baseline: Various older methods using ethereal solvents like 1,4-dioxane or THF.

Procuring material produced via an optimized, high-yield route ensures greater purity, better lot-to-lot consistency, and a more reliable supply chain for downstream pharmaceutical manufacturing.

Processability: Enables Direct, High-Yield Condensation to Etodolac Ester

2-(7-ethyl-1H-indol-3-yl)ethanol serves as a direct precursor in the acid-catalyzed condensation reaction with methyl 3-oxo-pentanoate to form the core structure of Etodolac. [1] A patented process demonstrates this key transformation, reacting 0.676 mol of 7-ethyl-tryptophol with 0.813 mol of methyl 3-oxo-pentanoate in toluene at 0°C. This single, efficient condensation step directly yields the Etodolac methyl ester intermediate, bypassing the multiple steps that would be required if starting from a less functionalized indole.

Evidence DimensionProcess Steps
Target Compound Data1 Step (Direct condensation to Etodolac ester)
Comparator Or BaselineMultiple Steps (Hypothetical route starting from tryptophol requiring C7-alkylation and subsequent side-chain elaboration)
Quantified DifferenceSignificant reduction in process steps, simplifying the overall manufacturing workflow.
ConditionsReaction of 7-ethyl-tryptophol and methyl 3-oxo-pentanoate in toluene with gaseous HCl in isobutyl alcohol at 0°C.

This compound's structure is optimized for a direct, one-step entry into the Etodolac core, which simplifies process scale-up, reduces manufacturing time, and lowers the cost of goods.

Downstream Advantage: Facilitates Chromatograph-Free Etodolac Purification

The use of 7-ethyltryptophol as a starting material enables process innovations that simplify downstream purification. A patented method involves converting 7-ethyltryptophol to an intermediate silyloxy derivative, which then reacts to form the Etodolac ester. [1] The key advantage of this route is that it yields pharmaceutically acceptable Etodolac without the need for 'cumbersome flash chromatographic purification'. In contrast, prior art methods often rely on chromatography to achieve the required purity.

Evidence DimensionPurification Method
Target Compound DataEnables a process that avoids flash chromatography.
Comparator Or BaselinePrior art methods requiring flash chromatography.
Quantified DifferenceElimination of an entire industrial-scale purification unit operation.
ConditionsSynthesis of Etodolac via a 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1H-indole intermediate derived from 7-ethyltryptophol.

Eliminating industrial-scale flash chromatography drastically reduces solvent consumption, production time, and capital expenditure, representing a major cost and efficiency advantage in API manufacturing.

Streamlined Manufacturing of the NSAID Etodolac

This compound is the precursor of choice for industrial-scale synthesis of Etodolac. Its pre-functionalized structure allows for direct entry into the core molecular framework, and its use is compatible with high-yield, chromatography-free manufacturing processes, making it central to cost-effective API production. [REFS-1, REFS-2]

Synthesis of Novel Pyrano[3,4-b]indole Analogs

For medicinal chemistry and drug discovery programs, this compound serves as an essential building block for creating novel analogs of Etodolac. The same efficient condensation chemistry can be applied with different ketoesters to rapidly generate a library of related pyrano[3,4-b]indole derivatives for structure-activity relationship (SAR) studies. [1]

Development of Optimized and Scalable Pharmaceutical Processes

Process chemistry departments seeking to develop robust and economical synthetic routes benefit from this intermediate. Its availability from high-yield, scalable syntheses makes it a reliable starting point for designing manufacturing campaigns that prioritize process simplification, high purity, and the avoidance of costly purification techniques like industrial chromatography. [2]

XLogP3

2.4

UNII

JJ4LB8KM8O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

41340-36-7

Wikipedia

7-Ethyl tryptophol

Dates

Last modified: 08-15-2023

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